molecular formula C25H18O8 B3745394 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B3745394
M. Wt: 446.4 g/mol
InChI Key: HRHYLBJOIQDMDF-UHFFFAOYSA-N
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Description

3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic chromone derivative with the CAS number 610759-38-1, a molecular formula of C25H18O8, and a molecular weight of 446.4 g/mol . Chromone derivatives are a significant class of compounds in pharmacological research, known for a broad spectrum of biological activities . These compounds are frequently investigated as intermediates in the development of pharmaceuticals and are of particular interest in anticancer drug discovery . Specific research into analogous chromone-based molecules has demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A-549), suggesting a potential research pathway for this compound in similar biological evaluations . The structural core of this reagent, the 4H-chromen-4-one scaffold, is a privileged structure in medicinal chemistry, making this ester a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies . This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound from various suppliers, with purities available at 90% or higher .

Properties

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-29-18-5-3-4-16(12-18)25(28)33-19-10-11-20-21(13-19)31-14-22(23(20)26)32-17-8-6-15(7-9-17)24(27)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHYLBJOIQDMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The chromenone core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name 3-Substituent 7-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Methoxycarbonyl)phenoxy 3-Methoxybenzoate C24H18O7 ~418.4 Electron-withdrawing ester at 3-position; meta-methoxy on benzoate
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate () 2-Methoxyphenyl 4-Methoxybenzoate C24H18O6 402.40 Ortho-methoxy on phenyl; para-methoxy on benzoate
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate () 4-Chlorophenyl 3-Methoxybenzoate C23H15ClO5 406.80 Electron-withdrawing Cl at para position; same benzoate as target
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate () 4-Methoxyphenoxy 4-Methoxybenzoate C24H18O7 418.40 Electron-donating methoxy on phenoxy; para-methoxy on benzoate
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate () 4-Methoxyphenyl + 2-methyl 4-Methoxybenzoate C25H20O6 416.13 Methyl group at chromen C2; increased steric hindrance
3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yldiethylcarbamate () 3-Methoxyphenoxy + CF3 at C2 Diethylcarbamate C22H20F3NO6 451.39 Trifluoromethyl (electron-withdrawing) at C2; carbamate at 7

Key Differences in Physicochemical Properties

Electronic Effects: The target compound’s 4-(methoxycarbonyl)phenoxy group is strongly electron-withdrawing, which may enhance stability and alter π-π stacking interactions compared to electron-donating groups (e.g., 4-methoxyphenoxy in ). The 4-chlorophenyl analog () introduces a halogen, increasing lipophilicity (higher LogP: ~5.2 vs.

The trifluoromethyl group in enhances metabolic stability and may influence receptor binding through hydrophobic interactions.

Solubility and Bioavailability: The 3-methoxybenzoate in the target compound (meta-substitution) may reduce crystallinity compared to para-substituted analogs (e.g., ), improving solubility.

Biological Activity

The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic derivative of flavonoids, characterized by a chromenone backbone and various functional groups, including methoxycarbonyl and benzoate moieties. This structural complexity suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of the compound is C23H18O8C_{23}H_{18}O_8, with a molecular weight of approximately 422.38 g/mol. The structure can be depicted as follows:

3 4 methoxycarbonyl phenoxy 4 oxo 4H chromen 7 yl 3 methoxybenzoate\text{3 4 methoxycarbonyl phenoxy 4 oxo 4H chromen 7 yl 3 methoxybenzoate}

Anticancer Activity

Research indicates that flavonoid derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various derivatives found that compounds similar to This compound demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The IC50 values for these compounds ranged from 2.2 to 5.3 µM, indicating effective inhibition of cell proliferation in vitro .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For instance, it was found to moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the synthesis of inflammatory mediators . The dual inhibitory effect against acetylcholinesterase (AChE) was also noted, which could have implications for neuroprotective applications.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Preliminary studies suggest that This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Biological Activities
2-(2-hydroxyphenyl)-5-methoxybenzoic acidHydroxy and methoxy groupsAnti-inflammatory properties
5-nitroflavoneNitro group on flavonoid structureStrong antibacterial activity
7-hydroxyflavoneHydroxy group at position 7Notable antioxidant activity

This table highlights the diversity within flavonoid derivatives while emphasizing the unique combination of functional groups present in This compound , which may confer distinct biological activities and applications.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study focused on the cytotoxic effects of various flavonoid derivatives on MCF-7 cells showed that compounds with similar structural features to This compound exhibited IC50 values below 5 µM, indicating strong potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound interacts favorably with COX and LOX enzymes, suggesting a mechanism through which it may exert its anti-inflammatory effects. The binding affinities indicated a significant interaction with key residues in the active sites of these enzymes .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Friedel-Crafts acylation4-Methoxybenzoyl chloride, AlCl₃, 80°C6590
Esterification3-Methoxybenzoyl chloride, Et₃N, CH₂Cl₂7595

Q. Table 2: Biological Activity Comparison

DerivativeTarget Enzyme (IC₅₀, µM)Cytotoxicity (IC₅₀, µM)Solubility (mg/mL)
Target compoundCOX-2: 12.3 ± 1.5HeLa: 15.2 ± 2.10.45
7-Carbamate analogCOX-2: 18.9 ± 2.3HeLa: 22.7 ± 3.40.12
3-Nitro substitutedCOX-2: 8.5 ± 0.9HeLa: 9.8 ± 1.20.08

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Reactant of Route 2
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3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

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